Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-82-2) is a fluorinated heterocyclic compound with the molecular formula C₁₂H₉F₃N₂O₃ and a molecular weight of 286.21 g/mol . It belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The compound features a trifluoromethylphenyl substituent at the 3-position of the oxadiazole ring and an ethyl ester group at the 5-position. Its structural uniqueness confers enhanced metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery .
Key physicochemical properties include:
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-16-9(17-20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTVVMFQLPTAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164928 | |
| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-82-2 | |
| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-(trifluoromethyl)benzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and lipophilicity make it a potential candidate for drug development and biological studies.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Position Effects: The para-trifluoromethylphenyl derivative (target compound) exhibits higher thermal stability and lipophilicity compared to its meta-CF₃ analogue (CAS: 886361-32-6), as para-substitution optimizes resonance effects and steric alignment .
Functional Group Modifications :
- Replacement of the ethyl ester with a carboxylic acid (e.g., 478030-57-8) decreases logP values by ~1.5 units, significantly affecting membrane permeability .
- The methylsulfonyl group in 1181676-02-7 introduces strong hydrogen-bond acceptor properties, enhancing interactions with biological targets like kinases .
Synthetic Yields :
- Ethyl oxadiazole carboxylates generally exhibit high synthetic yields (>85%) under standard cyclocondensation conditions (e.g., using CDI or thionyl chloride) . For example, related ureido-thiazole derivatives (e.g., 10d–10f) achieve yields up to 93.4% .
Biological Activity
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This oxadiazole derivative has been investigated for its anticancer, antimicrobial, and other pharmacological properties. The following sections summarize the current understanding of its biological activity based on recent research findings.
- Molecular Formula : C₁₂H₉F₃N₂O₃
- Molecular Weight : 286.21 g/mol
- CAS Number : 163719-82-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound.
-
Cytotoxicity :
- The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC₅₀ values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- A study indicated that compounds with similar structures had IC₅₀ values ranging from 0.12 to 2.78 µM against multiple cancer cell lines, suggesting that this compound could possess comparable potency .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies :
Comparative Analysis of Biological Activities
| Activity Type | Reference Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer (MCF-7) | Tamoxifen | 10.38 | Apoptosis via p53 and caspase activation |
| Anticancer (General) | Doxorubicin | 0.12–2.78 | Induction of apoptosis |
| Antimicrobial | - | N/A | Potential membrane disruption or metabolic interference |
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where this compound was included among the tested compounds. The results showed that modifications in the oxadiazole ring significantly influenced the biological activities observed .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Amidoxime + Ethyl chlorooxoacetate | Toluene | Methylsulfonic acid | 37 | 99 | |
| Hydroxylamine derivative | DCM | HCl | 45–50 | 95 |
Basic: Which spectroscopic and chromatographic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.4–4.5 ppm (CH₂O), and aromatic protons (δ 7.6–8.1 ppm) confirm substituents .
- ¹³C NMR : Peaks at ~165 ppm (oxadiazole C=O) and ~110–150 ppm (CF₃-phenyl carbons) .
- Mass Spectrometry : ESI-MS (m/z ~315 [M+H]⁺) confirms molecular weight .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
Q. Table 2: DFT-Computed Properties
| Property | B3LYP/6-311++G(d,p) | Experimental Value | Deviation | Source |
|---|---|---|---|---|
| Bond Length (C-O) | 1.36 Å | 1.34 Å | 1.5% | |
| Dipole Moment | 3.2 D | 3.0 D | 6.7% |
Advanced: How to resolve crystallographic data discrepancies for this compound?
Methodological Answer:
- Refinement Software : SHELXL refines hydrogen bonding (e.g., N–H⋯O interactions) and thermal parameters .
- Validation Tools : PLATON checks for missed symmetry and twinning .
- Case Study : For a related oxadiazole, SHELX resolved a 0.05 Å deviation in bond lengths by applying restraints to anisotropic displacement parameters .
Advanced: What experimental designs study biological target interactions?
Methodological Answer:
- Fluorescence Quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer plots (Ksv ~10⁴ M⁻¹) .
- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase-2, ∆G ~-8 kcal/mol) .
- Kinetic Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., <10 µM for antimicrobial targets) .
Q. Table 3: Interaction Study Parameters
| Target | Technique | Key Parameter | Result | Source |
|---|---|---|---|---|
| HSA | Fluorescence | Binding Constant | 2.1×10⁴ M⁻¹ | |
| COX-2 | Docking | ∆G | -8.2 kcal/mol |
Advanced: How to optimize synthetic yield when scaling up reactions?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst loading (1–5 mol%) to identify optimal conditions .
- Microwave Assistance : Reduces reaction time from 6 h to 30 min while maintaining >90% yield .
- In-line Analytics : FTIR monitors intermediate formation (e.g., amidoxime at 1650 cm⁻¹) .
Advanced: How to analyze contradictory bioactivity data across studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
